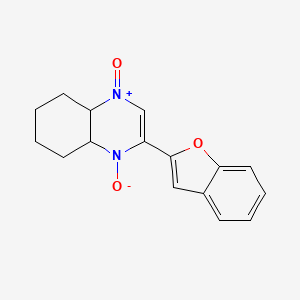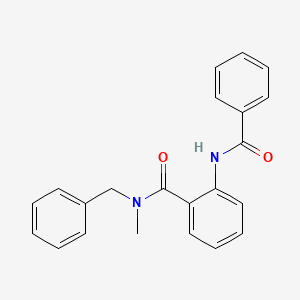
2-(1-benzofuran-2-yl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide
Descripción general
Descripción
2-(1-benzofuran-2-yl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its transporters play a critical role in regulating its concentration. TFB-TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
2-(1-benzofuran-2-yl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide works by inhibiting the reuptake of glutamate by glutamate transporters. By inhibiting glutamate transporters, 2-(1-benzofuran-2-yl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide increases the concentration of glutamate in the synaptic cleft, leading to increased excitatory neurotransmission. This increased neurotransmission has been shown to be effective in treating various neurological disorders.
Biochemical and Physiological Effects
2-(1-benzofuran-2-yl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide has been shown to have a number of biochemical and physiological effects. Studies have shown that 2-(1-benzofuran-2-yl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide can increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in the growth and survival of neurons. 2-(1-benzofuran-2-yl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide has also been shown to increase the expression of c-Fos, a protein that is involved in the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(1-benzofuran-2-yl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide in lab experiments is its potency and selectivity. 2-(1-benzofuran-2-yl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide is a highly selective inhibitor of glutamate transporters, making it an ideal tool for studying the role of glutamate transporters in various neurological disorders. One of the limitations of using 2-(1-benzofuran-2-yl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide in lab experiments is its potential toxicity. 2-(1-benzofuran-2-yl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide has been shown to be toxic to neurons at high concentrations, making it important to use appropriate dosages in lab experiments.
Direcciones Futuras
There are a number of future directions for research on 2-(1-benzofuran-2-yl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide. One area of research is the development of more potent and selective inhibitors of glutamate transporters. Another area of research is the development of new therapeutic applications for 2-(1-benzofuran-2-yl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide. Finally, research is needed to better understand the potential side effects of 2-(1-benzofuran-2-yl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide and to develop strategies for minimizing these side effects.
Aplicaciones Científicas De Investigación
2-(1-benzofuran-2-yl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide has been extensively studied for its potential therapeutic applications in various neurological disorders. Studies have shown that 2-(1-benzofuran-2-yl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide can be used to treat ischemic stroke, traumatic brain injury, and epilepsy. 2-(1-benzofuran-2-yl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide has also been shown to be effective in treating depression and anxiety disorders.
Propiedades
IUPAC Name |
3-(1-benzofuran-2-yl)-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-17-10-14(18(20)13-7-3-2-6-12(13)17)16-9-11-5-1-4-8-15(11)21-16/h1,4-5,8-10,12-13H,2-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQPGPBZDAYBSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)N(C(=C[N+]2=O)C3=CC4=CC=CC=C4O3)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[3-(2-methoxy-4-methylphenoxy)propyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4163876.png)
![1-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-1H-benzimidazole oxalate](/img/structure/B4163886.png)
![N-(2-methyl-1-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}propyl)benzamide](/img/structure/B4163899.png)
![3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B4163905.png)
![4-methoxy-N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide](/img/structure/B4163916.png)

![5-hydroxy-2-[(2-methylbutanoyl)amino]benzoic acid](/img/structure/B4163922.png)
![N-(4-{[(4-fluorophenyl)amino]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B4163924.png)

![N,N-dimethyl-N'-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethyl)-1,2-ethanediamine hydrochloride](/img/structure/B4163952.png)
![N,N-dimethyl-N'-{2-[2-(2-nitrophenoxy)ethoxy]ethyl}-1,2-ethanediamine hydrochloride](/img/structure/B4163958.png)

![N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B4163965.png)